Succinylacetone

Beschreibung

Succinylacetone is a tyrosine metabolite It is a specific marker for Tyrosinemia type I. Type I tyrosinemia is an inherited metabolism disorder due to a shortage of the enzyme fumarylacetoacetate hydrolase that is needed to break down tyrosine. . (A3530).

inhibitor of heme biosynthesis

Eigenschaften

IUPAC Name |

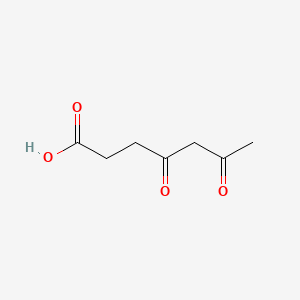

4,6-dioxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-5(8)4-6(9)2-3-7(10)11/h2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEPBHZLDUPIOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199519 | |

| Record name | Succinylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Succinylacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51568-18-4 | |

| Record name | Succinylacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51568-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051568184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51568-18-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Succinylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dioxoheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ0KV2Q190 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Succinylacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

66 - 67 °C | |

| Record name | Succinylacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Succinylacetone: A Comprehensive Technical Guide on its Biochemical Pathway and Clinical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinylacetone (SA) is a pathognomonic metabolite elevated in the autosomal recessive disorder Hereditary Tyrosinemia Type I (HT1). This technical guide provides an in-depth exploration of the biochemical pathway leading to the formation of this compound, its profound inhibitory effects on the heme synthesis pathway, and its crucial role as a diagnostic and monitoring biomarker for HT1. The guide details the enzymatic defect in the tyrosine catabolic pathway that results in the accumulation of SA. Furthermore, it presents quantitative data on SA levels in affected individuals and outlines the key experimental protocols for its measurement, providing a valuable resource for researchers and clinicians in the field of inborn errors of metabolism and drug development for rare diseases.

The Biochemical Pathway of this compound Formation

This compound (4,6-dioxoheptanoic acid) is not a product of normal human metabolism. Its presence is a definitive indicator of a defect in the tyrosine catabolism pathway, specifically a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH) .[1][2]

The catabolism of the amino acid tyrosine primarily occurs in the liver and kidneys and involves a series of enzymatic reactions. The final step is the hydrolysis of fumarylacetoacetate into fumarate and acetoacetate by FAH.[1][3] In individuals with HT1, a genetic mutation in the FAH gene leads to a non-functional or severely deficient FAH enzyme.[1][4]

This enzymatic block causes the accumulation of the upstream metabolite, fumarylacetoacetate .[1][2] The buildup of fumarylacetoacetate and its precursor, maleylacetoacetate, leads to their conversion into succinylacetoacetate, which is then decarboxylated to form this compound.[2][5]

The following diagram illustrates the tyrosine catabolism pathway and the point of disruption leading to this compound formation.

References

- 1. Tyrosinemia type I - Wikipedia [en.wikipedia.org]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. Therapeutic Targeting of Fumaryl Acetoacetate Hydrolase in Hereditary Tyrosinemia Type I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fumarylacetoacetate hydrolase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Succinylacetone's Crucial Role in Tyrosine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinylacetone (SA) is a pathognomonic metabolite in tyrosinemia type I, a severe inherited metabolic disorder. Its presence is a direct consequence of a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine catabolic pathway. This guide provides an in-depth technical overview of the pivotal role of this compound in tyrosine metabolism, its biochemical consequences, and the methodologies used for its detection and the assessment of related enzyme activities. The information presented herein is intended to serve as a comprehensive resource for researchers, clinicians, and professionals involved in the study and treatment of tyrosinemia type I and related metabolic disorders.

Introduction

Tyrosinemia type I, also known as hepatorenal tyrosinemia, is an autosomal recessive disorder caused by mutations in the FAH gene, leading to a deficiency of the fumarylacetoacetate hydrolase enzyme.[1] This enzymatic block results in the accumulation of upstream metabolites, most notably fumarylacetoacetate and maleylacetoacetate. These are subsequently converted to the highly toxic metabolite, this compound. The accumulation of this compound is responsible for the severe liver and kidney damage, as well as the porphyria-like neurological crises, characteristic of the disease.[1][2] Therefore, the detection and quantification of this compound are paramount for the diagnosis and monitoring of tyrosinemia type I.[3]

The Biochemical Pathway of Tyrosine Catabolism and this compound Formation

The degradation of the amino acid tyrosine is a multi-step enzymatic process that primarily occurs in the liver. The pathway ultimately yields fumarate and acetoacetate, which can then enter the citric acid cycle and ketone body metabolism, respectively. A deficiency in the final enzyme of this pathway, fumarylacetoacetate hydrolase (FAH), disrupts the normal catabolic flow.

dot

In individuals with FAH deficiency, the accumulation of fumarylacetoacetate leads to its conversion to this compound. This conversion is a critical event in the pathophysiology of tyrosinemia type I.

Pathophysiological Role of this compound

This compound is not merely a biomarker; it is a potent inhibitor of several key enzymes, leading to a cascade of toxic effects.

Inhibition of δ-Aminolevulinate Dehydratase (ALA Dehydratase)

One of the most significant actions of this compound is the potent competitive inhibition of δ-aminolevulinate dehydratase (ALA dehydratase), a crucial enzyme in the heme biosynthesis pathway.[4] This inhibition leads to the accumulation of δ-aminolevulinic acid (ALA), resulting in a clinical presentation that mimics acute intermittent porphyria, characterized by severe neurological symptoms.[4]

dot

Quantitative Data

The quantification of this compound in various biological matrices is essential for the diagnosis and management of tyrosinemia type I.

| Parameter | Specimen | Healthy Individuals | Tyrosinemia Type I Patients (Untreated) | Reference(s) |

| This compound Concentration | Dried Blood Spot (DBS) | <0.5 - <5 µmol/L | 6.4 - 150 µmol/L | [5][6][7] |

| Urine | Not detectable - 0.300 mmol/mol creatinine | Significantly elevated (e.g., >0.300 mmol/mol creatinine) | [8][9][10] | |

| ALA Dehydratase Inhibition | ||||

| This compound Ki | Purified Enzyme | N/A | 2 x 10-7 M to 3 x 10-7 M | [11] |

Experimental Protocols

Accurate and reliable methods for the measurement of this compound and related enzyme activities are crucial for clinical diagnosis and research.

Quantitative Analysis of this compound in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This method is the gold standard for newborn screening and diagnosis of tyrosinemia type I.

Principle: this compound is extracted from a dried blood spot, derivatized, and then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.

Methodology:

-

Sample Preparation: A 3 mm disk is punched from the dried blood spot into a well of a 96-well plate.

-

Extraction: An extraction solution containing an internal standard (e.g., 13C4-succinylacetone) in a solvent mixture (e.g., 80% acetonitrile in water) is added to each well. The plate is agitated to facilitate extraction.

-

Derivatization: A derivatizing agent, such as hydrazine monohydrate, is added to react with the ketone groups of this compound, forming a more stable and readily ionizable derivative.[12] The plate is incubated to allow the reaction to complete.

-

Purification (Optional): A solid-phase extraction or liquid-liquid extraction step may be employed to remove interfering substances.

-

LC-MS/MS Analysis: The derivatized extract is injected into an LC-MS/MS system. The this compound derivative and the internal standard are separated by liquid chromatography and detected by tandem mass spectrometry using multiple reaction monitoring (MRM).

-

Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.[5]

dot

Fumarylacetoacetate Hydrolase (FAH) Enzyme Activity Assay

This assay directly measures the function of the deficient enzyme in tyrosinemia type I.

Principle: The activity of FAH is determined by measuring the rate of disappearance of its substrate, fumarylacetoacetate, which can be monitored spectrophotometrically.

Methodology:

-

Sample Preparation: A liver biopsy or cultured cells are homogenized in a suitable buffer to prepare a cell lysate. The protein concentration of the lysate is determined.

-

Reaction Mixture: The reaction is initiated by adding a known amount of the cell lysate to a reaction buffer containing the substrate, fumarylacetoacetate.

-

Spectrophotometric Monitoring: The decrease in absorbance at a specific wavelength (e.g., 330 nm), corresponding to the consumption of fumarylacetoacetate, is monitored over time using a spectrophotometer.

-

Calculation of Activity: The enzyme activity is calculated from the rate of change in absorbance and is typically expressed as units per milligram of protein.

ALA Dehydratase Inhibition Assay

This assay is a functional test that reflects the in vivo effect of this compound.

Principle: The activity of ALA dehydratase is measured in the presence and absence of this compound. The degree of inhibition provides an indirect measure of the this compound concentration.

Methodology:

-

Sample Preparation: A red blood cell lysate is prepared from a whole blood sample.

-

Reaction Setup: Two sets of reactions are prepared. Both contain the red blood cell lysate and the substrate, δ-aminolevulinic acid. One set also contains a known concentration of this compound (or the patient sample suspected of containing this compound).

-

Incubation: The reactions are incubated at a controlled temperature (e.g., 37°C) for a specific time to allow the enzymatic conversion of ALA to porphobilinogen.

-

Colorimetric Detection: The reaction is stopped, and a colorimetric reagent (e.g., Ehrlich's reagent) is added, which reacts with the porphobilinogen product to form a colored compound.

-

Spectrophotometric Measurement: The absorbance of the colored product is measured using a spectrophotometer at a specific wavelength (e.g., 555 nm).[13]

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of this compound to the activity in its absence.

Conclusion

This compound is a central molecule in the pathophysiology of tyrosinemia type I. Its formation as a result of FAH deficiency and its subsequent inhibition of critical enzymes, particularly ALA dehydratase, underscore its importance as both a diagnostic marker and a key pathogenic agent. The analytical methods detailed in this guide are essential tools for the early and accurate diagnosis of tyrosinemia type I, as well as for monitoring the effectiveness of treatment strategies. A thorough understanding of the role of this compound in tyrosine metabolism is fundamental for the development of novel therapeutic interventions for this devastating disease.

References

- 1. medlineplus.gov [medlineplus.gov]

- 2. This compound - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. This compound as primary marker to detect tyrosinemia type I in newborns and its measurement by newborn screening programs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits delta-aminolevulinate dehydratase and potentiates the drug and steroid induction of delta-aminolevulinate synthase in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative determination of this compound in dried blood spots for newborn screening of tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uhbpathology.com [uhbpathology.com]

- 8. This compound, Quantitative, Urine – Tyrosinemia Type 1 | Test Fact Sheet [arupconsult.com]

- 9. Urinary excretion of this compound and delta-aminolevulinic acid in patients with hereditary tyrosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ltd.aruplab.com [ltd.aruplab.com]

- 11. Hereditary tyrosinemia and the heme biosynthetic pathway. Profound inhibition of delta-aminolevulinic acid dehydratase activity by this compound. [vivo.weill.cornell.edu]

- 12. [Application of this compound levels measurement in the blood and urine in the diagnosis of tyrosinemia type 1] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of ALA dehydratase activity in heme biosynthesis reduces cytoglobin expression which is related to the proliferation and viability of keloid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Succinylacetone Toxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinylacetone (SA), chemically known as 4,6-dioxoheptanoic acid, is a pathognomonic metabolite found in individuals with hereditary tyrosinemia type I (HT1).[1][2] This inherited metabolic disorder arises from a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine catabolism pathway.[1][2] The accumulation of SA is not a benign event; it is the primary driver of the severe pathophysiology associated with HT1, including liver and kidney damage.[3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound toxicity, with a focus on its interaction with key cellular pathways.

Primary Mechanism of Action: Inhibition of Heme Biosynthesis

The cornerstone of this compound's toxicity lies in its potent and competitive inhibition of the enzyme δ-aminolevulinate dehydratase (ALA-D), also known as porphobilinogen synthase (PBGS).[4][5][6] ALA-D is a critical enzyme in the heme biosynthesis pathway, responsible for the condensation of two molecules of δ-aminolevulinate (ALA) to form porphobilinogen (PBG).[7]

The inhibition of ALA-D by this compound leads to two major downstream consequences:

-

Accumulation of δ-aminolevulinate (ALA): The blockage of the heme synthesis pathway causes a significant buildup of the substrate ALA.[3] ALA itself is a pro-oxidant molecule that contributes significantly to the cellular damage observed in SA toxicity.[3]

-

Heme Deficiency: The reduced production of porphobilinogen results in a systemic decrease in heme levels.[4][8] Heme is an essential prosthetic group for a multitude of proteins, including hemoglobin, myoglobin, cytochromes (essential for mitochondrial respiration and drug metabolism), and various enzymes.[7]

The profound disruption of heme homeostasis triggers a cascade of secondary toxic effects that impact multiple organ systems.

Quantitative Data on ALA-D Inhibition

The inhibitory effect of this compound on ALA-D has been quantified in several studies. The inhibitor constant (Ki) provides a measure of the potency of this inhibition.

| Enzyme Source | Inhibition Type | Inhibitor Constant (Ki) | Reference |

| Human Erythrocytes | Competitive | 2 x 10⁻⁷ M | [5][6] |

| Mouse Liver | Competitive | 3 x 10⁻⁷ M | [5][6] |

| Bovine Liver | Competitive | 3 x 10⁻⁷ M | [5][6] |

This compound's inhibitory effect is also dose-dependent. Studies have shown that increasing concentrations of SA lead to a progressive decrease in ALA-D activity, with nearly complete inhibition observed at higher concentrations.[9] For instance, in rat bone marrow cells, heme synthesis was completely inhibited at a this compound concentration of 10⁻³ M, with no significant effect at 10⁻⁷ M.[8]

Downstream Pathophysiological Consequences

The primary insult of ALA-D inhibition and subsequent ALA accumulation and heme deficiency manifests in a variety of downstream cellular and organ-level toxicities.

Oxidative Stress

The accumulation of ALA is a major driver of oxidative stress.[3] ALA can undergo enolization and subsequent metal-catalyzed oxidation, leading to the generation of reactive oxygen species (ROS) such as superoxide, hydrogen peroxide, and hydroxyl radicals.[3] This surge in ROS can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA.

Quantitative Markers of this compound-Induced Oxidative Stress

| Biomarker | Effect of this compound Treatment | Organ/Cell Type | Reference |

| Protein Carbonyls | Increased | Rat Liver | [3] |

| Malondialdehyde (MDA) | Increased | Rat Liver | [3] |

| Total Non-heme Iron | Increased | Rat Liver | [3] |

| Ferritin | Increased | Rat Liver | [3] |

Mitochondrial Dysfunction

Mitochondria are central to cellular energy metabolism and are also a primary source and target of ROS. This compound has been shown to impair mitochondrial function through several mechanisms:

-

Inhibition of the Electron Transport Chain: Heme is a critical component of cytochromes in the mitochondrial electron transport chain. Heme deficiency resulting from SA toxicity can impair the function of these complexes, leading to decreased ATP production.

-

Direct Inhibition of Mitochondrial Respiration: Studies have demonstrated that SA can directly inhibit state 3 respiration in isolated mitochondria, further compromising cellular energy production.[10]

-

Induction of Mitochondrial Damage: The oxidative stress induced by ALA accumulation can lead to damage of mitochondrial membranes and proteins, contributing to mitochondrial dysfunction.[3]

Activation of Stress Response Pathways

Cells respond to the toxic insults of this compound by activating specific stress response and signaling pathways.

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept inactive through its interaction with Keap1. However, electrophilic compounds can modify cysteine residues on Keap1, leading to the release and activation of Nrf2. This compound, being an electrophilic metabolite, can directly alkylate Keap1, leading to the activation of Nrf2 and the subsequent transcription of antioxidant and detoxification genes.[11][12]

Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that regulates cellular responses to low oxygen levels. Its stability is regulated by prolyl hydroxylase domain (PHD) enzymes, which require α-ketoglutarate as a cofactor. This compound is structurally similar to α-ketoglutarate and can act as a competitive inhibitor of PHD2.[13][14][15][16] This inhibition prevents the degradation of HIF-1α, leading to its stabilization and the activation of downstream target genes, such as those involved in angiogenesis (e.g., VEGFA).[13][14][15][16]

Cellular Damage and Apoptosis

The culmination of oxidative stress, mitochondrial dysfunction, and energy depletion leads to cellular damage and, ultimately, programmed cell death (apoptosis). The formation of this compound-adducts with proteins and glutathione can also contribute to cellular dysfunction.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

δ-Aminolevulinate Dehydratase (ALA-D) Activity Assay

This spectrophotometric assay measures the activity of ALA-D by quantifying the formation of porphobilinogen (PBG) from ALA.

Materials:

-

Tissue homogenate or cell lysate

-

Phosphate buffer (50 mM, pH 6.8) containing 1 mM dithiothreitol (DTT)

-

δ-aminolevulinic acid (ALA) solution (1.714 mM in 1 mM DTT)

-

Tris buffer (100 mM, pH 7.6) containing 150 µM this compound (to inhibit any remaining ALA-D activity) and 1 mg/mL recombinant porphobilinogen deaminase (PBGD)

-

6 M HCl

-

Spectrophotometer

Procedure:

-

Prepare tissue homogenate or cell lysate in phosphate buffer.

-

In a microcentrifuge tube, mix 25 µL of the sample with 175 µL of the ALA solution.

-

Incubate at 37°C for 30 minutes.

-

Add 400 µL of the Tris buffer containing this compound and PBGD.

-

Incubate at 37°C for 45 minutes. This step converts the PBG formed to uroporphyrinogen.

-

Stop the reaction by adding 200 µL of 6 M HCl.

-

Expose the mixture to UV light for 30 minutes or ambient light for 2 hours to oxidize the uroporphyrinogen to uroporphyrin.

-

Centrifuge at 16,000 x g for 10 minutes to pellet any precipitate.

-

Measure the absorbance of the supernatant at 555 nm.

-

Calculate ALA-D activity based on a standard curve of known PBG concentrations.[18]

Measurement of Cellular Heme Concentration

This protocol describes a method for extracting and quantifying heme from cultured cells.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS)

-

Heme extraction buffer (e.g., acetone:HCl:water mixture)

-

Diethyl ether

-

2 N HCl

-

Spectrophotometer or scintillation counter (if using radiolabeled precursors)

Procedure:

-

Harvest cells and wash with PBS.

-

Lyse the cells using the heme extraction buffer.

-

Add diethyl ether to the lysate to extract the heme into the organic phase.

-

Separate the phases by centrifugation.

-

Wash the ether phase with 2 N HCl to remove porphyrin precursors.

-

Measure the absorbance of the heme in the ether phase at its Soret peak (around 400 nm).

-

Alternatively, if using a radiolabeled precursor like [¹⁴C]5-ALA, the radioactivity in the final heme extract can be measured using a scintillation counter.[19][20]

Quantification of Protein Carbonylation

This method quantifies the level of protein oxidation by measuring the amount of protein carbonyls.

Materials:

-

Protein sample (cell lysate, tissue homogenate, or plasma)

-

2,4-dinitrophenylhydrazine (DNPH) solution (10 mM in 2 M HCl)

-

Trichloroacetic acid (TCA) (20%)

-

Ethanol/ethyl acetate (1:1 v/v)

-

Guanidine hydrochloride (6 M)

-

Spectrophotometer

Procedure:

-

Incubate the protein sample with DNPH solution for 1 hour at room temperature in the dark.

-

Precipitate the proteins by adding TCA and centrifuging.

-

Wash the protein pellet with ethanol/ethyl acetate to remove excess DNPH.

-

Resuspend the pellet in guanidine hydrochloride.

-

Measure the absorbance at 370 nm.

-

Calculate the protein carbonyl content using the molar extinction coefficient of DNPH.[10][21][22][23][24]

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cell suspension

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

Procedure:

-

Harvest and wash the cells.

-

Resuspend the cells in the binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overview of this compound Toxicity Pathway.

Caption: Heme Synthesis Pathway and Site of SA Inhibition.

Caption: Workflow for ALA-D Activity Assay.

Conclusion

The toxicity of this compound is a multifaceted process initiated by the potent inhibition of a single, critical enzyme in the heme biosynthesis pathway. The resulting accumulation of ALA and deficiency of heme create a toxic cellular environment characterized by oxidative stress and mitochondrial dysfunction. This ultimately leads to the activation of cellular stress response pathways and culminates in cell damage and death, explaining the severe clinical manifestations observed in hereditary tyrosinemia type I. A thorough understanding of these mechanisms is crucial for the development of targeted therapeutic strategies for this and other related metabolic disorders.

References

- 1. researcher.manipal.edu [researcher.manipal.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. ApoHRP-based Assay to Measure Intracellular Regulatory Heme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits delta-aminolevulinate dehydratase and potentiates the drug and steroid induction of delta-aminolevulinate synthase in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hereditary tyrosinemia and the heme biosynthetic pathway. Profound inhibition of delta-aminolevulinic acid dehydratase activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hereditary tyrosinemia and the heme biosynthetic pathway. Profound inhibition of delta-aminolevulinic acid dehydratase activity by this compound. [vivo.weill.cornell.edu]

- 7. Heme biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Inhibition of heme synthesis in bone marrow cells by this compound: effect on globin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.as.uky.edu [chem.as.uky.edu]

- 11. GSTZ1‐1 Deficiency Activates NRF2/IGF1R Axis in HCC via Accumulation of Oncometabolite this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GSTZ1-1 Deficiency Activates NRF2/IGF1R Axis in HCC via Accumulation of Oncometabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Signaling metabolite this compound activates HIF-1α and promotes angiogenesis in GSTZ1-deficient hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. JCI Insight - Signaling metabolite this compound activates HIF-1α and promotes angiogenesis in GSTZ1-deficient hepatocellular carcinoma [insight.jci.org]

- 16. Signaling metabolite this compound activates HIF-1α and promotes angiogenesis in GSTZ1-deficient hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ALAD Activity Assay | HSC Cores - BookStack [bookstack.cores.utah.edu]

- 19. Measurement of Heme Synthesis Levels in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. Exploring the Biology of Lipid Peroxidation Derived Protein Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mmpc.org [mmpc.org]

- 24. journalarrb.com [journalarrb.com]

- 25. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]

Succinylacetone: A Pathognomonic Marker for Tyrosinemia Type I - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hereditary Tyrosinemia Type I (HT-1) is a rare autosomal recessive disorder of amino acid metabolism caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH).[1][2][3] This deficiency disrupts the final step in the tyrosine catabolism pathway, leading to the accumulation of toxic metabolites, most notably succinylacetone (SUAC).[4][5] The presence of SUAC in blood or urine is considered pathognomonic for HT-1, making it an invaluable biomarker for diagnosis, newborn screening, and therapeutic monitoring.[4][6][7][8] This technical guide provides a comprehensive overview of the role of this compound in HT-1, including the underlying biochemical pathway, quantitative data on its diagnostic utility, and detailed experimental protocols for its measurement.

Introduction

Tyrosinemia Type I is a severe metabolic disease characterized by progressive liver damage, renal dysfunction, and neurological crises.[7][8] Without early diagnosis and treatment, the prognosis is poor, often leading to liver failure or hepatocellular carcinoma within the first few years of life.[7] The cornerstone of diagnosing HT-1 is the detection of this compound, a metabolite not found in healthy individuals.[4] Its high sensitivity and specificity make it a superior biomarker to elevated tyrosine levels, which can be associated with other, more benign conditions.[6][9] This guide will delve into the technical aspects of utilizing this compound as a definitive marker for Tyrosinemia Type I.

The Biochemical Basis of this compound Accumulation

In a healthy individual, the amino acid tyrosine is broken down through a series of enzymatic reactions. The final step, catalyzed by fumarylacetoacetate hydrolase (FAH), converts fumarylacetoacetate into fumarate and acetoacetate, which then enter the Krebs cycle and fatty acid metabolism, respectively.[1][2][10] In individuals with Tyrosinemia Type I, a deficiency in FAH leads to the accumulation of fumarylacetoacetate.[1][2][3] This upstream substrate is then converted to maleylacetoacetate and subsequently to succinylacetoacetate, which is decarboxylated to form this compound.[10]

Quantitative Analysis of this compound

The quantification of this compound is crucial for the diagnosis and management of Tyrosinemia Type I. The following tables summarize typical concentrations found in various biological matrices.

Table 1: this compound Concentrations in Dried Blood Spots (DBS)

| Population | This compound Concentration (µmol/L) | Reference(s) |

| Healthy Newborns | < 2.4 | [1] |

| Untreated Tyrosinemia Type I Patients | 3.3 - 150 | [1][9] |

| Newborn Screening Cut-off (example) | > 0.63 | [11] |

Table 2: this compound Concentrations in Urine

| Population | This compound Concentration (mmol/mol creatinine) | Reference(s) |

| Healthy Individuals | 0.000 - 0.300 | [12] |

| Untreated Tyrosinemia Type I Patients | Elevated (>0.300) | [12] |

Table 3: this compound Concentrations in Blood/Plasma

| Population | This compound Concentration (µmol/L) | Reference(s) |

| Healthy Individuals | Undetectable | [8] |

| Untreated Tyrosinemia Type I Patients | 7.26 - 31.09 | [4] |

Experimental Protocols for this compound Quantification

The gold standard for this compound measurement is mass spectrometry, either coupled with liquid chromatography (LC-MS/MS) for dried blood spots or gas chromatography (GC-MS) for urine samples.

Quantification of this compound in Dried Blood Spots by LC-MS/MS

This method is widely used in newborn screening programs.

Methodology:

-

Sample Preparation: A 3 mm disc is punched from a dried blood spot card into a 96-well plate.[4]

-

Extraction: To each well, 100 µL of an extraction solution (e.g., 80% acetonitrile in water) containing a stable isotope-labeled internal standard (e.g., 13C4-succinylacetone) and a derivatizing agent (e.g., hydrazine monohydrate) is added.[4][13]

-

Incubation: The plate is sealed and incubated at an elevated temperature (e.g., 65°C) for a defined period (e.g., 30 minutes) to facilitate extraction and derivatization.[4]

-

Evaporation: The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.[4]

-

Reconstitution: The dried residue is reconstituted in a suitable mobile phase for LC-MS/MS analysis.[13]

-

LC-MS/MS Analysis:

-

Chromatography: An aliquot of the reconstituted sample is injected into a UPLC system equipped with a C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[11] A gradient elution is typically used with mobile phases consisting of water and acetonitrile with an additive like formic acid.

-

Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for both native this compound and the internal standard. For example, for a hydrazine derivative, the transition m/z 155.1 → 109.1 for this compound and m/z 160.1 → 114.1 for the internal standard may be monitored.[13]

-

-

Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Quality Control:

-

Internal Standards: A stable isotope-labeled internal standard must be used to correct for matrix effects and variations in sample preparation and instrument response.

-

Calibrators and Controls: A calibration curve with at least five non-zero calibrators should be run with each batch of samples. At least two levels of quality control materials (low and high) should also be included to ensure the accuracy and precision of the assay.[14]

Quantification of this compound in Urine by GC-MS

This method is often used for the diagnostic confirmation of Tyrosinemia Type I.

Methodology:

-

Sample Preparation: An aliquot of urine, normalized to creatinine concentration (e.g., equivalent to 1 µmol creatinine), is used for analysis.[14][15]

-

Internal Standard Addition: A known amount of a stable isotope-labeled internal standard (e.g., 13C5-succinylacetone) is added to each sample.[14][15]

-

Oximation: The sample is treated with hydroxylamine hydrochloride to convert the keto groups of this compound to oximes. This step is typically performed at an elevated temperature.[15][16]

-

Extraction: The oximated this compound is extracted from the aqueous urine matrix using an organic solvent (e.g., ethyl acetate).

-

Derivatization: The extracted sample is evaporated to dryness, and the residue is derivatized to increase its volatility for GC-MS analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which forms trimethylsilyl (TMS) derivatives.[15]

-

GC-MS Analysis:

-

Gas Chromatography: The derivatized sample is injected into a GC system equipped with a capillary column (e.g., HP-5, 25 m x 0.20 mm x 0.33 µm).[14] A temperature program is used to separate the analytes.

-

Mass Spectrometry: The column eluent is introduced into a mass spectrometer operating in electron ionization (EI) mode. Selected Ion Monitoring (SIM) is used to detect and quantify the characteristic ions of the TMS-derivatized this compound and its internal standard.[15]

-

-

Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Quality Control:

-

Internal Standards: The use of a stable isotope-labeled internal standard is essential.

-

Calibrators and Controls: Each analytical run should include a blank, a zero sample, a calibration curve, and at least two levels of quality control materials.[14]

Conclusion

This compound is a highly reliable and pathognomonic biomarker for Tyrosinemia Type I. Its detection and accurate quantification are fundamental to the early diagnosis through newborn screening, confirmation of the disease, and monitoring of treatment efficacy. The LC-MS/MS method for dried blood spots is ideal for high-throughput screening, while the GC-MS method for urine provides robust confirmation. The implementation of this compound testing has significantly improved the outcomes for individuals with this potentially devastating metabolic disorder. Further research and development in analytical methodologies will continue to enhance the precision and efficiency of Tyrosinemia Type I diagnosis and management.

References

- 1. The inclusion of this compound as marker for tyrosinemia type I in expanded newborn screening programs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Inter‐laboratory analytical improvement of this compound and nitisinone quantification from dried blood spot samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Application of this compound levels measurement in the blood and urine in the diagnosis of tyrosinemia type 1] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. hrsa.gov [hrsa.gov]

- 7. Tyrosinemia Type I - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The Importance of this compound: Tyrosinemia Type I Presenting with Hyperinsulinism and Multiorgan Failure Following Normal Newborn Screening [mdpi.com]

- 9. Quantitative determination of this compound in dried blood spots for newborn screening of tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Improved method to determine this compound in dried blood spots for diagnosis of tyrosinemia type 1 using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, Quantitative, Urine – Tyrosinemia Type 1 | Test Fact Sheet [arupconsult.com]

- 13. Development of Flow Injection Analysis Method for the Second-Tier Estimation of this compound in Dried Blood Spot of Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Urinary this compound Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) | Basicmedical Key [basicmedicalkey.com]

- 15. Urinary this compound Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Urinary this compound Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]

early research on succinylacetone and porphyria-like symptoms

An In-depth Technical Guide on the Core of Early Research into Succinylacetone and Porphyria-like Symptoms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Early research in the late 1970s and early 1980s unveiled a critical biochemical link between this compound, a metabolite accumulating in hereditary tyrosinemia type 1, and the presentation of porphyria-like neurological symptoms. This whitepaper provides a detailed exploration of the foundational studies that elucidated the mechanism by which this compound induces a biochemical state mimicking acute intermittent porphyria. This compound is a pathognomonic compound found in the urine of individuals with tyrosinemia type 1, a condition caused by a deficiency of the enzyme fumarylacetoacetate hydrolase.[1] This document summarizes key quantitative data, details experimental methodologies from seminal papers, and provides visual representations of the core pathways and workflows.

Core Mechanism: Inhibition of Heme Synthesis

The central finding of early research was the identification of this compound as a potent inhibitor of the enzyme δ-aminolevulinate dehydratase (ALA-D), the second enzyme in the heme biosynthesis pathway.[1][2] This inhibition is competitive and leads to a significant accumulation of the precursor molecule, δ-aminolevulinic acid (ALA).[2] The elevated levels of ALA are directly responsible for the acute neurovisceral symptoms observed in patients, which closely resemble those of acute intermittent porphyria.[1][2] The inhibition of ALA-D by this compound disrupts the entire heme synthesis pathway, leading to a decrease in cellular heme and cytochrome P-450 content.[2][3]

Quantitative Data

The following tables summarize the key quantitative findings from early in vitro and in vivo studies on the effects of this compound.

Table 1: Dose-Dependent Inhibition of Heme Synthesis by this compound in Rat Bone Marrow Cells

| This compound Concentration (M) | Inhibition of Heme Synthesis |

| 10-3 | Complete |

| 10-7 | No significant effect |

Data sourced from studies on rat marrow cells in culture.[4]

Table 2: Inhibition of ALA-D Activity by this compound

| This compound Concentration (µmol/L) | ALA-D Activity (relative to control) |

| 0.1 - 1.5 | Marked, non-linear decrease |

| 10 | Nearly complete inhibition |

Data derived from studies on whole blood from healthy volunteers.[5]

Table 3: this compound and ALA Levels in Patients with Hereditary Tyrosinemia

| Patient Group | Urinary this compound | Urinary δ-Aminolevulinic Acid (ALA) |

| Hereditary Tyrosinemia | Detectable and elevated | Increased |

| Neonatal Transient Tyrosinemia | Not detectable | Normal |

| Normal Individuals | Not detectable | Normal |

These findings support the link between this compound accumulation and increased ALA excretion.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in early research are provided below.

Assay for δ-Aminolevulinate Dehydratase (ALA-D) Activity

This spectrophotometric microassay is based on the inhibitory effect of this compound on the formation of porphobilinogen (PBG) from ALA, catalyzed by ALA-D in erythrocytes.[7]

Materials:

-

Whole blood collected in heparinized tubes

-

50 mM phosphate buffer, pH 6.8

-

δ-Aminolevulinic acid (ALA) solution

-

This compound solutions of varying concentrations

-

Modified Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic and perchloric acid)

-

Spectrophotometer

Procedure:

-

Prepare erythrocyte hemolysates from whole blood.

-

Pre-incubate the hemolysate with varying concentrations of this compound.

-

Initiate the enzymatic reaction by adding ALA to the pre-incubated mixture.

-

Incubate the reaction mixture at 37°C.

-

Stop the reaction by adding trichloroacetic acid.

-

Centrifuge to pellet the precipitated protein.

-

Add modified Ehrlich's reagent to the supernatant to allow for color development with the newly formed PBG.

-

Measure the absorbance at 555 nm using a spectrophotometer.

-

Calculate ALA-D activity based on the amount of PBG formed, and determine the percentage of inhibition at different this compound concentrations.

Measurement of Heme Content in Cultured Cells

This protocol describes a radiometric method for quantifying newly synthesized heme in cultured cells, such as hepatocytes or erythroleukemia cells.[8][9]

Materials:

-

Cultured cells (e.g., chick embryo hepatocytes)

-

[14C]δ-aminolevulinic acid

-

This compound

-

Acetone-HCl extraction solution

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with varying concentrations of this compound for a specified period.

-

Add [14C]δ-aminolevulinic acid to the culture medium and incubate to allow for incorporation into heme.

-

Wash the cells to remove unincorporated radiolabel.

-

Lyse the cells and extract heme using an acetone-HCl solution.

-

Measure the radioactivity of the extract using a scintillation counter.

-

Normalize the counts to the total protein concentration of the cell lysate to determine the rate of heme synthesis.

Quantitative Determination of this compound in Urine

This method utilizes gas chromatography-mass spectrometry (GC-MS) for the sensitive and specific quantification of this compound in urine samples.[6]

Materials:

-

Urine samples

-

Internal standard (e.g., a structural analog of this compound)

-

Derivatizing agent (e.g., for oximation and silylation)

-

Organic solvents for extraction

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Thaw frozen urine samples and centrifuge to remove any precipitate.

-

Add the internal standard to a known volume of urine.

-

Perform a chemical derivatization of this compound to make it volatile for GC analysis. This typically involves oximation followed by silylation.

-

Extract the derivatized this compound into an organic solvent.

-

Concentrate the organic extract.

-

Inject an aliquot of the extract into the GC-MS system.

-

Separate the components on the gas chromatography column.

-

Detect and quantify the derivatized this compound and internal standard based on their specific mass-to-charge ratios using the mass spectrometer.

-

Calculate the concentration of this compound in the original urine sample based on the ratio of the peak areas of this compound to the internal standard.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound inhibits delta-aminolevulinate dehydratase and potentiates the drug and steroid induction of delta-aminolevulinate synthase in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound on heme and cytochrome P450 synthesis in hepatocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of heme synthesis in bone marrow cells by this compound: effect on globin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Urinary excretion of this compound and delta-aminolevulinic acid in patients with hereditary tyrosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researcher.manipal.edu [researcher.manipal.edu]

- 8. Measurement of Heme Synthesis Levels in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of heme concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Impact of Succinylacetone Accumulation: A Technical Guide for Researchers

An In-depth Examination of the Biochemical Mechanisms, Cellular Consequences, and Pathophysiological Effects for Drug Development Professionals, Researchers, and Scientists.

Introduction

Succinylacetone (SA), chemically known as 4,6-dioxoheptanoic acid, is a pathognomonic metabolite that accumulates in the rare autosomal recessive disorder, Tyrosinemia Type I (HT-1). This condition arises from a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine catabolism pathway. The inability to properly break down tyrosine leads to the accumulation of fumarylacetoacetate (FAA), which is subsequently converted to the highly toxic this compound. This guide provides a comprehensive overview of the profound physiological effects of this compound accumulation, delving into its biochemical mechanisms of toxicity, its impact on various organ systems, and the experimental models and methodologies used to study these effects. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals working to understand and combat the devastating consequences of this metabolic disorder.

Biochemical Profile of this compound

This compound is a potent inhibitor of several key enzymes, leading to a cascade of metabolic disturbances. Its primary and most well-characterized target is δ-aminolevulinate dehydratase (ALAD), a crucial enzyme in the heme biosynthesis pathway.

Table 1: Quantitative Data on this compound Levels in Tyrosinemia Type I

| Parameter | Untreated Patients | Treated Patients (with Nitisinone) | Normal/Control | Reference(s) |

| Blood/Dried Blood Spot (DBS) SA (µmol/L) | 7.26 - 150 | < 1.0 | < 5.0 | [1][2][3] |

| Urine SA (mmol/mol creatinine) | > 0.300 | 0.000 - 0.300 | 0.000 - 0.300 | [4] |

Note: Levels can vary depending on the age of the patient, severity of the disease, and dietary management.

Table 2: Inhibition of δ-Aminolevulinate Dehydratase (ALAD) by this compound

| Enzyme Source | Inhibition Type | Ki (Inhibitor Constant) | Reference(s) |

| Human Erythrocytes | Competitive | 2 x 10⁻⁷ M | [5] |

| Mouse Liver | Competitive | 3 x 10⁻⁷ M | [5] |

| Bovine Liver | Competitive | 3 x 10⁻⁷ M | [5] |

Core Mechanisms of this compound Toxicity

The pathophysiology of this compound accumulation is multifactorial, stemming from its potent enzymatic inhibition and the resulting downstream effects.

Inhibition of Heme Synthesis

This compound is a powerful competitive inhibitor of δ-aminolevulinate dehydratase (ALAD), the second enzyme in the heme biosynthesis pathway. This blockage leads to a profound decrease in heme production and an accumulation of the precursor, δ-aminolevulinate (ALA). The consequences of impaired heme synthesis are systemic, affecting numerous hemoproteins essential for cellular function, including hemoglobin, myoglobins, and cytochromes. The accumulation of ALA is also thought to contribute to the neurological crises observed in patients with Tyrosinemia Type I, which resemble acute intermittent porphyria.[5]

Induction of Oxidative Stress

The accumulation of this compound and its precursors, particularly fumarylacetoacetate (FAA), is strongly associated with the generation of reactive oxygen species (ROS), leading to significant oxidative stress. This is characterized by lipid peroxidation, protein oxidation, and DNA damage. The depletion of glutathione (GSH), a key intracellular antioxidant, further exacerbates this oxidative damage. While direct quantitative data for this compound-induced oxidative stress is limited, studies on FAA have demonstrated its role in inducing oxidative damage.

Table 3: Markers of Oxidative Stress in Response to this compound Precursors

| Marker | Condition | Observation | Reference(s) |

| Malondialdehyde (MDA) | Elevated levels of SA precursors | Increased levels, indicating lipid peroxidation. | [6] |

| Superoxide Dismutase (SOD) | Elevated levels of SA precursors | Altered activity, reflecting an imbalanced antioxidant response. | [6] |

| Glutathione (GSH) | FAA accumulation | Depletion of intracellular GSH stores. | [7] |

Apoptosis and Cell Death

Fumarylacetoacetate, the direct precursor to this compound, is a potent inducer of apoptosis, particularly in hepatocytes. FAA has been shown to trigger the release of cytochrome c from mitochondria, which in turn activates the caspase cascade, leading to programmed cell death.[8] This apoptotic process is a major contributor to the progressive liver damage seen in Tyrosinemia Type I.

Systemic Physiological Effects

The toxic effects of this compound accumulation are not confined to the liver and have profound consequences for multiple organ systems.

Hepatic Dysfunction

The liver is the primary site of tyrosine metabolism and, consequently, the organ most severely affected by this compound accumulation. The combination of oxidative stress, apoptosis, and direct toxicity from FAA and SA leads to a spectrum of liver disease, including:

-

Hepatomegaly: Enlargement of the liver.

-

Cirrhosis: Extensive scarring of the liver tissue.

-

Liver failure: The inability of the liver to perform its normal functions.

-

Hepatocellular Carcinoma (HCC): A high risk of developing liver cancer.

A recently uncovered signaling pathway demonstrates that this compound, due to its structural similarity to α-ketoglutarate, can inhibit prolyl hydroxylase domain 2 (PHD2). This inhibition stabilizes Hypoxia-Inducible Factor-1α (HIF-1α), leading to the expression of vascular endothelial growth factor (VEGF) and promoting angiogenesis, a key process in tumor growth.[6][8][9]

Renal Dysfunction

The kidneys are also significantly impacted by this compound, leading to a condition known as renal Fanconi syndrome. This is a generalized dysfunction of the proximal renal tubules, resulting in the urinary loss of essential substances such as phosphates, glucose, amino acids, and bicarbonate. The phosphaturia contributes to the development of hypophosphatemic rickets.[4]

Neurological Manifestations

The accumulation of δ-aminolevulinic acid (ALA) due to the inhibition of ALAD by this compound is believed to be the primary cause of the neurological crises experienced by some individuals with Tyrosinemia Type I. These episodes are characterized by severe pain, peripheral neuropathy, and respiratory distress, mimicking the symptoms of acute intermittent porphyria.

Experimental Protocols and Methodologies

The study of this compound's effects relies on a variety of in vitro and in vivo models and analytical techniques.

Animal Models: The FAH Knockout Mouse

The most widely used animal model for Tyrosinemia Type I is the fumarylacetoacetate hydrolase (FAH) knockout mouse.

-

Generation: The model is typically generated by targeted disruption of the Fah gene. Homozygous Fah knockout mice are not viable without treatment.[10][11]

-

Maintenance: The mice are maintained on drinking water supplemented with nitisinone (NTBC), an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), which prevents the formation of FAA and SA. Withdrawal of NTBC leads to the rapid onset of the disease phenotype.

-

Experimental Induction of Disease: To study the acute effects of SA accumulation, NTBC is withdrawn from the drinking water. The animals will then develop the characteristic liver and kidney pathology.

-

Sample Collection and Analysis: Blood can be collected via tail vein or cardiac puncture for the analysis of SA, liver enzymes, and other biochemical markers. Urine is collected to measure SA and markers of renal dysfunction. Tissues, particularly the liver and kidneys, are harvested for histological analysis, protein and gene expression studies, and measurement of oxidative stress markers.

Measurement of this compound

The gold standard for the quantification of this compound in biological samples (dried blood spots, urine, plasma) is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation:

-

For dried blood spots (DBS), a small punch is taken and placed in a well of a microtiter plate.

-

An extraction solution containing a stable isotope-labeled internal standard (e.g., ¹³C₄-SA) is added.

-

The sample is incubated to allow for the extraction of SA.

-

The extract is then derivatized, often with hydrazine or a similar reagent, to improve its chromatographic properties and ionization efficiency.[9][12]

-

-

LC-MS/MS Analysis:

-

The derivatized sample is injected into the LC system for separation.

-

The eluent is introduced into the mass spectrometer.

-

Multiple Reaction Monitoring (MRM) is used for the specific and sensitive detection and quantification of the SA derivative and the internal standard.

-

Assessment of Apoptosis

Several methods can be employed to quantify apoptosis in hepatocytes treated with this compound or its precursors.

-

Caspase-3/7 Activity Assay:

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis, in tissue sections or cultured cells.

-

Annexin V Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. This can be detected by flow cytometry or fluorescence microscopy.

Conclusion

The accumulation of this compound is a central event in the pathophysiology of Tyrosinemia Type I, with devastating consequences for multiple organ systems. Its potent inhibition of heme synthesis, induction of oxidative stress, and promotion of apoptosis drive the severe liver and kidney damage characteristic of the disease. The discovery of its role in activating the HIF-1α signaling pathway in the context of hepatocellular carcinoma provides new insights into the oncogenic potential of this metabolite. A thorough understanding of these multifaceted physiological effects is paramount for the development of novel therapeutic strategies aimed at mitigating the toxic consequences of this compound and improving the long-term outcomes for individuals with Tyrosinemia Type I. The experimental models and methodologies outlined in this guide provide a robust framework for continued research in this critical area.

References

- 1. Levels of Malondialdehyde and Superoxide Dismutase in Subclinical Hyperthyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspase activity assays [protocols.io]

- 3. Fumarylacetoacetate hydrolase gene as a knockout target for hepatic chimerism and donor liver production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of malondialdehyde levels and superoxide dismutase activity in resveratrol and resveratrol/donepezil combination treatment groups in Alzheimer’s disease induced rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCDR - Malondialdehyde, Nitric oxide, Superoxide dismutase [jcdr.net]

- 6. Oxidative Stress, Glutathione Metabolism, and Liver Regeneration Pathways Are Activated in Hereditary Tyrosinemia Type 1 Mice upon Short-Term Nitisinone Discontinuation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hepatocyte injury in tyrosinemia type 1 is induced by fumarylacetoacetate and is inhibited by caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. mpbio.com [mpbio.com]

- 10. Different molecular basis for fumarylacetoacetate hydrolase deficiency in the two clinical forms of hereditary tyrosinemia (type I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Caspase 3 inactivation protects against hepatic cell death and ameliorates fibrogenesis in a diet induced NASH model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fumarylacetoacetate, the metabolite accumulating in hereditary tyrosinemia, activates the ERK pathway and induces mitotic abnormalities and genomic instability - PubMed [pubmed.ncbi.nlm.nih.gov]

Succinylacetone and its Impact on Heme Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinylacetone (SA), a pathognomonic metabolite in tyrosinemia type I, serves as a potent and specific inhibitor of the heme biosynthesis pathway. Its profound impact on this critical metabolic process provides a valuable tool for researchers studying porphyrias, enzyme kinetics, and the broader physiological roles of heme. This technical guide offers an in-depth exploration of the mechanism of action of this compound, its biochemical consequences, and detailed experimental protocols for investigating its effects.

Introduction: The Central Role of Heme and the Impact of its Disruption

Heme, a complex iron-containing porphyrin, is an essential prosthetic group for a multitude of vital proteins, including hemoglobin, myoglobin, cytochromes, and various enzymes. The synthesis of heme is a highly regulated, eight-step enzymatic cascade. Disruption of this pathway, either through genetic defects as seen in porphyrias or by external inhibitors, leads to the accumulation of neurotoxic intermediates and a deficiency in heme-dependent proteins, resulting in severe pathophysiological consequences.

This compound (4,6-dioxoheptanoic acid) is a structural analog of δ-aminolevulinic acid (ALA), the second intermediate in the heme synthesis pathway. It is endogenously produced in individuals with tyrosinemia type I, a rare genetic disorder caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH). The accumulation of this compound in these patients leads to a secondary porphyria-like state, characterized by the accumulation of ALA.

Mechanism of Action: Competitive Inhibition of δ-Aminolevulinic Acid Dehydratase

The primary molecular target of this compound is δ-aminolevulinic acid dehydratase (ALAD), also known as porphobilinogen synthase. ALAD catalyzes the condensation of two molecules of ALA to form the pyrrole porphobilinogen (PBG). This compound acts as a potent competitive inhibitor of ALAD. Its structural similarity to the natural substrate, ALA, allows it to bind to the active site of the enzyme, thereby preventing the formation of PBG.

The consequences of ALAD inhibition are twofold:

-

Accumulation of δ-Aminolevulinic Acid (ALA): The blockage of the heme synthesis pathway downstream of ALA leads to a significant accumulation of this precursor. ALA itself is a neurotoxic compound and is responsible for the acute neurological symptoms observed in both tyrosinemia type I and acute intermittent porphyria.

-

Depletion of Heme: The inhibition of ALAD ultimately leads to a decrease in the intracellular heme pool. This has far-reaching consequences, as heme is a critical feedback inhibitor of the first and rate-limiting enzyme of the pathway, ALA synthase (ALAS). The reduction in heme levels leads to the disinhibition and subsequent induction of ALAS, further exacerbating the accumulation of ALA.

The following diagram illustrates the impact of this compound on the heme synthesis pathway.

Quantitative Data on this compound's Impact

The inhibitory effect of this compound on ALAD and the subsequent disruption of heme synthesis have been quantified in various studies.

| Parameter | Value | Organism/System | Reference |

| Inhibitor Constant (Ki) | 2 - 3 x 10-7 M | Human erythrocytes, mouse and bovine liver | |

| ALAD Inhibition | 63 - 73.47% | Erythrocytes from tyrosinemia type I patients | |

| Heme Synthesis Inhibition | >10-fold decrease | HeLa cells treated with 0.5 mM this compound | |

| Globin Synthesis Inhibition | Almost complete suppression | Rat bone marrow cells treated with this compound |

| Condition | Analyte | Fold Increase/Decrease | Organism/System | Reference |

| Tyrosinemia Type I | Urinary ALA | Elevated | Humans | |

| This compound Treatment | Plasma ALA | Increased | Rats | |

| This compound Treatment | Liver ALA | Increased | Rats | |

| This compound Treatment | Urinary Coproporphyrin | Diminished | Rats |

Experimental Protocols

Measurement of δ-Aminolevulinic Acid Dehydratase (ALAD) Activity

This protocol describes a spectrophotometric assay for determining ALAD activity in biological samples.

Principle: ALAD activity is measured by quantifying the amount of porphobilinogen (PBG) formed from the substrate δ-aminolevulinic acid (ALA). The PBG produced is then reacted with modified Ehrlich's reagent to form a colored product that can be measured spectrophotometrically.

Materials:

-

Phosphate buffer (0.1 M, pH 6.8)

-

δ-aminolevulinic acid (ALA) solution (10 mM in phosphate buffer)

-

Dithiothreitol (DTT)

-

Trichloroacetic acid (TCA), 0.612 M

-

Modified Ehrlich's reagent

-

Sample (e.g., erythrocyte lysate, tissue homogenate)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare a hemolysate or tissue homogenate in phosphate buffer. The protein concentration should be determined.

-

Reaction Mixture: In a microcentrifuge tube, combine the sample with the ALA solution. Include a blank for each sample containing the sample and buffer but no ALA.

-

Incubation: Incubate the reaction mixtures at 37°C for a fixed time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding cold TCA. Centrifuge to pellet the precipitated protein.

-

Color Development: Transfer the supernatant to a new tube and add modified Ehrlich's reagent.

-

Measurement: After a short incubation at room temperature, measure the absorbance at 555 nm against the sample blank.

-

Calculation: Calculate the amount of PBG formed using the molar extinction coefficient of the colored product. ALAD activity is typically expressed as nmol of PBG formed per hour per mg of protein.

Quantification of δ-Aminolevulinic Acid (ALA) in Urine or Plasma

This protocol outlines a method for quantifying ALA using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Principle: ALA in a biological matrix is separated from other components by liquid chromatography and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio and fragmentation pattern. Stable isotope-labeled ALA is used as an internal standard for accurate quantification.

Materials:

-

LC-MS/MS system

-

C8 or silica HPLC column

-

Urine or plasma sample

-

Internal standard (e.g., 13C5, 15N-ALA)

-

Acetonitrile

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

Procedure:

-

Sample Preparation:

-

Thaw frozen urine or plasma samples.

-

Add the internal standard to a known volume of the sample.

-

(Optional) Perform a solid-phase extraction to remove interfering substances.

-

-

LC Separation:

-

Inject the prepared sample onto the HPLC column.

-

Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate ALA from other sample components.

-

-

MS/MS Detection:

-

The eluent from the LC is introduced into the mass spectrometer.

-

Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for both ALA and its internal standard (Selected Reaction Monitoring - SRM).

-

-

Quantification:

-

Generate a standard curve by analyzing samples with known concentrations of ALA.

-

Determine the concentration of ALA in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

The following diagram outlines the experimental workflow for studying the impact of this compound.

Conclusion

This compound is a powerful tool for dissecting the intricacies of the heme synthesis pathway. Its specific and potent inhibition of ALA dehydratase provides a reliable method for inducing a porphyria-like state in experimental models, enabling detailed studies of the pathological consequences of ALA accumulation and heme deficiency. The experimental protocols provided in this guide offer robust methods for quantifying the biochemical impact of this compound, making it an invaluable compound for researchers in hematology, toxicology, and drug development.

foundational studies on succinylacetone in animal models

An In-depth Technical Guide to Foundational Studies of Succinylacetone in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (SA), chemically known as 4,6-dioxoheptanoic acid, is a dicarboxylic acid and a pathognomonic metabolite found in individuals with Hereditary Tyrosinemia Type 1 (HT1).[1][2][3] HT1 is a rare autosomal recessive disorder caused by a deficiency of fumarylacetoacetate hydrolase (FAH), the terminal enzyme in the tyrosine catabolism pathway.[2][4] This enzymatic block leads to the accumulation of upstream metabolites, primarily fumarylacetoacetate and maleylacetoacetate.[5] Fumarylacetoacetate is subsequently converted to succinylacetoacetate and then to this compound.[1][5] The accumulation of these toxic compounds, particularly SA, is responsible for the severe liver and kidney damage characteristic of the disease.[4][5]

Animal models have been indispensable for elucidating the pathophysiology of HT1 and the specific toxic mechanisms of this compound. These models, ranging from pharmacologically induced to genetically engineered rodents and larger animals, allow for controlled studies of disease progression and the evaluation of therapeutic strategies.[4][6] This guide provides a comprehensive overview of the foundational studies on this compound in these models, detailing its mechanism of action, experimental protocols, and key quantitative findings.

Mechanism of Action of this compound

The toxicity of this compound is multifaceted, stemming from its ability to inhibit key enzymatic pathways, leading to cellular damage primarily through the induction of oxidative stress.

Tyrosine Catabolism and this compound Formation

In healthy individuals, the amino acid tyrosine is degraded into fumarate and acetoacetate through a five-step enzymatic process primarily occurring in the liver and kidneys.[7][8] In HT1, the final enzyme, FAH, is deficient, causing the accumulation of its substrate, fumarylacetoacetate. This compound is a precursor to the highly toxic this compound.[5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Newborn screening for Tyrosinemia type 1 using this compound – a systematic review of test accuracy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0000635) [hmdb.ca]

- 4. Animal models of tyrosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidative Stress, Glutathione Metabolism, and Liver Regeneration Pathways Are Activated in Hereditary Tyrosinemia Type 1 Mice upon Short-Term Nitisinone Discontinuation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chronic Phenotype Characterization of a Large-Animal Model of Hereditary Tyrosinemia Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hereditary Tyrosinemia Type 1 Mice under Continuous Nitisinone Treatment Display Remnants of an Uncorrected Liver Disease Phenotype [mdpi.com]

- 8. mdpi.com [mdpi.com]

the role of fumarylacetoacetate hydrolase deficiency in succinylacetone production

An In-depth Technical Guide on the Role of Fumarylacetoacetate Hydrolase Deficiency in Succinylacetone Production